molecular formula C20H37NO4 B10848544 Ethyl 2-(2-oxohexadecanamido)acetate

Ethyl 2-(2-oxohexadecanamido)acetate

Cat. No.: B10848544
M. Wt: 355.5 g/mol
InChI Key: OUAFHJCWFYXWSR-UHFFFAOYSA-N
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Description

Ethyl 2-(2-oxohexadecanamido)acetate (C20H37NO4) is a synthetic 2-oxoamide derivative characterized by a 16-carbon aliphatic chain linked to an ethyl ester group. It is synthesized via dipeptide-based methodologies, yielding a white solid with a melting point of 66–68°C . Key structural features include:

  • Core structure: A 2-oxohexadecanoyl group (C16 ketone) bonded to an ethyl glycinate moiety.
  • Spectroscopic data: <sup>1</sup>H NMR signals at δ 7.10–6.91 (amide NH), δ 4.22 (ethyl ester OCH2), and δ 0.86 (terminal CH3); <sup>13</sup>C NMR confirms the ketone (δ 198.2) and ester (δ 168.8) functionalities .
  • Mass spectrometry: ESI-MS shows [M + Na]<sup>+</sup> at m/z 378 and [M + H]<sup>+</sup> at m/z 356 .
  • Elemental analysis: C (67.71%), H (10.42%), N (3.89%), consistent with calculated values .

This compound is part of a broader class of 2-oxoamides studied for their inhibitory activity against phospholipase A2 (PLA2), a key enzyme in inflammatory pathways .

Properties

Molecular Formula

C20H37NO4

Molecular Weight

355.5 g/mol

IUPAC Name

ethyl 2-(2-oxohexadecanoylamino)acetate

InChI

InChI=1S/C20H37NO4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18(22)20(24)21-17-19(23)25-4-2/h3-17H2,1-2H3,(H,21,24)

InChI Key

OUAFHJCWFYXWSR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(=O)C(=O)NCC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-oxohexadecanamido)acetate typically involves the reaction of a carboxylic acid derivative with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, where a carboxylic acid reacts with ethanol in the presence of a strong acid like sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation .

Industrial Production Methods

Industrial production of esters like this compound often involves similar principles but on a larger scale. The use of continuous reactors and efficient separation techniques such as distillation and extraction are employed to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-oxohexadecanamido)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.

    Aminolysis: Amines under mild heating.

Major Products Formed

    Hydrolysis: Carboxylic acid and ethanol.

    Reduction: Alcohols or aldehydes.

    Aminolysis: Amides.

Mechanism of Action

The mechanism of action of ethyl 2-(2-oxohexadecanamido)acetate involves its interaction with specific molecular targets and pathways. For instance, in catalytic oxidation reactions, the compound undergoes electron transfer processes facilitated by ligands and metal catalysts. This enhances its reactivity and efficiency in various chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Key Features Melting Point (°C) Optical Rotation [α]D Biological Relevance Reference
Ethyl 2-(2-oxohexadecanamido)acetate C20H37NO4 16C aliphatic chain, ethyl ester 66–68 N/A PLA2 inhibition
(S)-Ethyl 2-(2-(2-oxohexadecanamido)hexanamido)acetate C26H48N2O5 Extended 16C chain + hexanoamide spacer, chiral center 63–65 −20.8 (c 0.5 CHCl3) Enhanced PLA2 binding
2-Oxo-1,2-diphenylethyl 2-(cyclohexanecarboxamido)acetate C24H25NO5 Aromatic phenyl groups, cyclohexane carboxamide N/A N/A Ligand screening candidate
Ethyl 2-((2-oxo-2H-chromen-4-yl)oxy)acetate C13H12O5 Coumarin-derived oxyacetate N/A N/A Fluorescent probes
Ethyl-4(2-Phthalimido Ethoxy)Acetoacetate C16H17NO6 Phthalimido-protected ethoxy group N/A N/A Peptide synthesis intermediate

Key Observations

Chain Length and Flexibility: this compound’s 16C chain provides lipophilicity critical for membrane interaction in PLA2 inhibition .

Stereochemistry :

  • Chiral analogs like 4c ([α]D = −20.8) demonstrate the role of stereochemistry in biological activity, as enantiomers may exhibit differential enzyme affinity .

Functional Group Modifications :

  • Aromatic derivatives (e.g., coumarin- or phenyl-containing compounds) prioritize π-π stacking or fluorescence over enzyme inhibition .
  • Phthalimido groups (e.g., Ethyl-4(2-Phthalimido Ethoxy)Acetoacetate) serve as protective moieties in synthetic chemistry, reducing side reactions .

Synthetic Routes: Dipeptide-based synthesis (e.g., 8b and 4c) employs carbodiimide coupling, yielding high purity (84–88%) . Mitsunobu-like reactions (e.g., compound in ) utilize triphenylphosphine and THF, achieving 78% yield but requiring chromatographic purification.

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